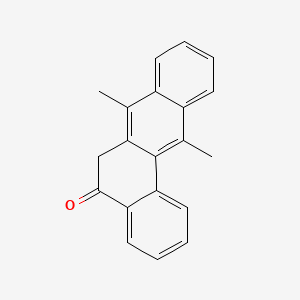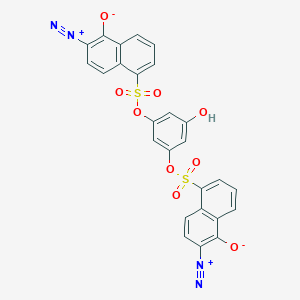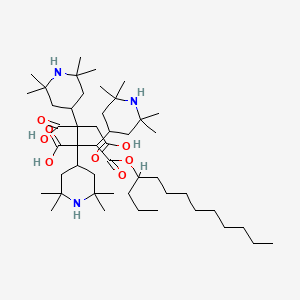
Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is a complex organic compound primarily used in various industrial applications. It is known for its excellent dispersing and wetting properties, making it a valuable component in the production of dyes, pigments, and other chemical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate typically involves the sulfonation of naphthalene followed by azo coupling reactions. The process begins with the sulfonation of naphthalene using sulfuric acid to produce naphthalene-2-sulfonic acid . This intermediate is then subjected to azo coupling with 2,4-diaminophenyl and phenylazo groups under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation and azo coupling reactions. The process is carried out in reactors equipped with temperature and pressure control systems to ensure the desired yield and purity of the product. The final product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the azo groups into amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various ions and molecules.
Biology: Employed in biological assays and staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized as a dispersing agent in the production of dyes, pigments, and other chemical formulations.
Mechanism of Action
The mechanism of action of Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate involves its interaction with various molecular targets and pathways. The compound’s sulfonate group enhances its solubility in water, allowing it to effectively disperse and stabilize other molecules in solution. The azo groups can undergo redox reactions, making the compound useful in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: A simpler sulfonated naphthalene derivative used in dye production.
Naphthalene-1-sulfonic acid: Another sulfonated naphthalene isomer with similar applications.
2-Naphthol: A hydroxylated derivative of naphthalene used in the synthesis of dyes and pigments.
Uniqueness
Sodium (5or8)-((2,4-diaminophenyl)azo)-(8or5)-(phenylazo)naphthalene-2-sulphonate is unique due to its complex structure, which combines sulfonate and azo groups. This combination imparts excellent dispersing and stabilizing properties, making it highly effective in various industrial and research applications .
Properties
CAS No. |
83968-45-0 |
|---|---|
Molecular Formula |
C22H17N6NaO3S |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
sodium;1-[(2,4-diaminophenyl)diazenyl]-8-phenyldiazenylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C22H18N6O3S.Na/c23-15-10-11-18(17(24)13-15)26-28-22-20(32(29,30)31)12-9-14-5-4-8-19(21(14)22)27-25-16-6-2-1-3-7-16;/h1-13H,23-24H2,(H,29,30,31);/q;+1/p-1 |
InChI Key |
SOZLCXFBFOWYFD-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC3=C2C(=C(C=C3)S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)N)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



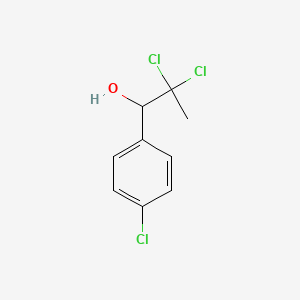
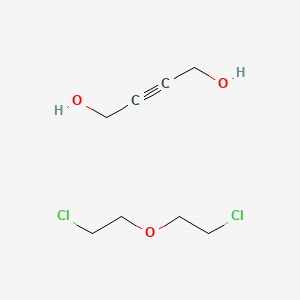
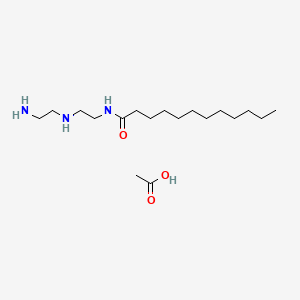
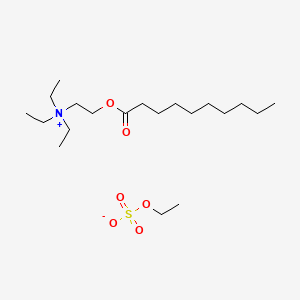

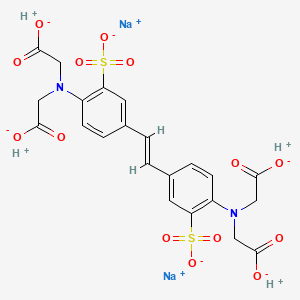
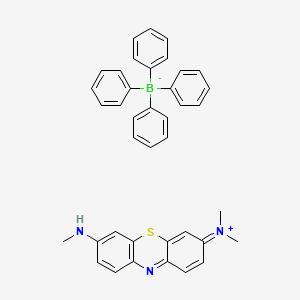

![2'-Cyclohexylamino-6'-diethylaminospiro[isobenzofuran-(3H),9'[9H]xanthene]-3-one](/img/structure/B12689768.png)
